2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid
Description
BenchChem offers high-quality 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2-(8-fluoroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C9H7FN2O2/c10-7-2-1-3-12-6(4-8(13)14)5-11-9(7)12/h1-3,5H,4H2,(H,13,14) |
InChI Key |
DPCYYRUWNBGBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)F)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 8-Fluoroimidazo[1,2-a]pyridine Scaffolds: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and medicinal chemistry applications of 8-fluoroimidazo[1,2-a]pyridine derivatives.
Executive Summary
The 8-fluoroimidazo[1,2-a]pyridine scaffold represents a strategic evolution in medicinal chemistry, functioning as a bioisostere for imidazo[1,2-a]pyrimidine and a metabolically robust alternative to the parent imidazo[1,2-a]pyridine. By introducing a fluorine atom at the C-8 position, researchers can precisely modulate the electronic environment of the ring system without significantly altering its steric footprint.
This guide analyzes the "Fluorine Effect" on this scaffold, detailing how C-8 substitution lowers basicity (
Structural & Electronic Analysis: The "Fluorine Effect"
The introduction of fluorine at the C-8 position is not merely a steric block; it is a profound electronic modulator of the entire heteroaromatic system.
Basicity Modulation ( )
The parent imidazo[1,2-a]pyridine possesses a bridgehead nitrogen (N-4) and a pyridine-like nitrogen (N-1). Protonation occurs exclusively at N-1 .
-
Parent
: ~6.8 (Neutral pH ionization leads to moderate permeability). -
8-Fluoro Derivative
: The strong electronegativity of fluorine at C-8 exerts an inductive electron-withdrawing effect (-I) through the -framework. This reduces the electron density available at the N-1 lone pair. -
Result: The
typically drops by 1.0–1.5 units (approx. range 5.3–5.8). -
Implication: A lower
means a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability and reducing the risk of hERG channel inhibition , which is often driven by high basicity.
Metabolic Stability
The C-8 position in the parent scaffold is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: The C-F bond is metabolically inert due to its high bond dissociation energy (~116 kcal/mol).
-
Outcome: Substitution at C-8 effectively "blocks" this metabolic soft spot, prolonging half-life (
) and reducing clearance ( ).
Structure-Property Relationship (SPR) Map
The following diagram illustrates the functional impact of specific positions on the scaffold.
Figure 1: Structure-Property Relationship (SPR) map highlighting the impact of C-8 fluorination on basicity and metabolism.
Physicochemical Data Summary
The following table contrasts the 8-fluoro derivative with its non-fluorinated parent and a common bioisostere.
| Property | Imidazo[1,2-a]pyridine (Parent) | 8-Fluoroimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyrimidine |
| 6.8 | ~5.4 | ~4.8 | |
| LogP (Lipophilicity) | 1.21 | 1.45 (Increased lipophilicity) | 0.65 |
| H-Bond Acceptors | 2 | 3 (F acts as weak acceptor) | 3 |
| Metabolic Liability | High (C-8 oxidation) | Low (Blocked C-8) | Moderate (Ring opening) |
| Electronic Character | Electron-rich | Electron-deficient (Pyridine ring) | Electron-deficient |
Note: Values are approximate and dependent on specific substitutions at C-2/C-3.
Experimental Protocols
Synthesis of 8-Fluoroimidazo[1,2-a]pyridine
The synthesis follows a modified Chichibabin condensation, utilizing 2-amino-3-fluoropyridine as the critical starting material.
Reagents:
-
2-Amino-3-fluoropyridine (CAS: 21717-95-3)
- -Bromoacetophenone (or substituted derivative)
-
Sodium Bicarbonate (
) -
Ethanol (EtOH)
Protocol:
-
Dissolution: Dissolve 2-amino-3-fluoropyridine (1.0 eq) in ethanol (10 mL/g).
-
Addition: Add
-bromoacetophenone (1.1 eq) at room temperature. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of amine by TLC/LC-MS. -
Neutralization: Cool to room temperature. Add saturated aqueous
until pH ~8. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (0-5% MeOH in DCM).
Synthesis Workflow Diagram:
Figure 2: Step-by-step synthetic pathway for the 8-fluoroimidazo[1,2-a]pyridine scaffold.
Determination (Potentiometric Titration)
Accurate
Methodology:
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample Prep: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Titration: Dilute to 50
in 0.15 M KCl (ionic strength adjustor). Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl. -
Data Analysis: Use the Bjerrum plot to identify the inflection point corresponding to the protonation of N-1.
-
Validation: Compare against a standard (e.g., pyridine,
5.2) run in parallel.
Medicinal Chemistry Applications
Bioisosteric Replacement in GABA-A Modulators
Research by Merck and others has established 8-fluoroimidazo[1,2-a]pyridine as a superior bioisostere for the imidazo[1,2-a]pyrimidine core in GABA-A receptor agonists.[1]
-
Challenge: The imidazo[1,2-a]pyrimidine core often suffers from rapid metabolic clearance.
-
Solution: Replacing the ring nitrogen at position 8 with a C-F moiety maintains the electronic profile (fluorine mimics the lone pair electron withdrawal of nitrogen) while removing the metabolic liability of the pyrimidine ring.
-
Result: The 8-fluoro analog retained high affinity (
) but exhibited a 3-fold improvement in metabolic half-life.
Potassium-Competitive Acid Blockers (P-CABs)
While Vonoprazan utilizes a pyrrole-pyridine core, the imidazo[1,2-a]pyridine scaffold (e.g., SCH28080 , Soraprazan ) is a foundational class of P-CABs.
-
Optimization: In P-CAB design, high basicity is required for accumulation in the parietal cell canaliculus, but excessive basicity leads to phospholipidosis or hERG toxicity.
-
Role of 8-F: The 8-fluoro substitution allows fine-tuning of the
to the optimal window (5.0–6.0) for balancing potency with safety, offering an alternative to the bulky ether substitutions seen in SCH28080.
References
-
Humphries, A. C., et al. (2006).[1] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor." Bioorganic & Medicinal Chemistry Letters.
-
Takeda Pharmaceutical Company. (2015). "Vonoprazan (TAK-438) and P-CAB mechanism of action." Journal of Medicinal and Nanomaterials Chemistry.
-
Bagley, M. C., et al. (2013). "Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series." Bioorganic & Medicinal Chemistry Letters.
-
Anderson, M. O. (2022).[2] "New Insights into Ion Channels: Predicting hERG-Drug Interactions." MDPI Pharmaceuticals.
-
Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
Sources
Precision Fluorination: Therapeutic Targeting with 8-Fluoroimidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like zolpidem (Ambien) and vonoprazan. However, the 8-fluoroimidazo[1,2-a]pyridine subclass represents a distinct, high-value chemotype. The introduction of a fluorine atom at the C-8 position is not merely a structural decoration; it acts as a "molecular switch," significantly altering the scaffold's basicity (pKa), metabolic stability, and hydrogen-bonding potential without imposing a large steric penalty.
This technical guide analyzes the therapeutic utility of 8-fluoroimidazo[1,2-a]pyridine compounds, focusing on three primary target classes: GABA-A receptor modulation , PI3K inhibition (Oncology) , and Gastric H+/K+-ATPase inhibition (P-CABs) .
Part 1: The Chemical Rationale (The "Fluorine Switch")
Bioisosterism and Physicochemical Modulation
The C-8 position of the imidazo[1,2-a]pyridine ring is critical for electronic tuning. The nitrogen at position 1 (N1) is the primary basic center.
-
pKa Modulation: Fluorine is highly electronegative. Substitution at C-8 exerts a strong inductive electron-withdrawing effect (
), reducing the electron density at N1. This lowers the pKa of the ring system (typically from ~6.8 to ~5.5-6.0), which is crucial for optimizing oral bioavailability and membrane permeability. -
Metabolic Blocking: The C-8 position is a potential site for metabolic oxidation. Fluorination blocks this site, extending the half-life (
) of the drug candidate. -
Mimicry: 8-Fluoroimidazo[1,2-a]pyridine is an established bioisostere for imidazo[1,2-a]pyrimidine .[1] The C-F bond mimics the ring nitrogen's lone pair in terms of electrostatic potential but does not accept hydrogen bonds, altering the selectivity profile.
Visualization: The Fluorine Scan Logic
The following diagram illustrates the decision-making process for deploying the 8-fluoro motif in lead optimization.
Caption: Decision logic for incorporating 8-fluoro substitutions to resolve common medicinal chemistry liabilities.
Part 2: Primary Therapeutic Targets
GABA-A Receptor Modulators (CNS Disorders)
Mechanism: Imidazo[1,2-a]pyridines bind to the benzodiazepine binding site (α1/α2/α3/α5 subunits) of the GABA-A receptor.
-
The 8-Fluoro Advantage: Research indicates that 8-fluoroimidazo[1,2-a]pyridine acts as a bioisostere for the imidazo[1,2-a]pyrimidine core found in many anxiolytics. Crucially, the 8-fluoro substitution can tune the compound to avoid α1-subunit agonism (associated with sedation), thereby promoting anxiolysis without sedation (functional selectivity).
-
Key Insight: The C-F bond mimics the electrostatic footprint of a ring nitrogen (N) in pyrimidines but lacks the hydrogen bond accepting capability, refining the binding mode within the receptor pocket.
PI3K Inhibitors (Oncology)
Mechanism: Phosphoinositide 3-kinases (PI3K) are lipid kinases involved in cell growth and survival.
-
The 8-Fluoro Advantage: In the design of PI3K inhibitors, 2,6,8-substituted imidazo[1,2-a]pyridines have shown nanomolar potency. The 8-position modification is less explored but offers a vector to reach solvent-exposed regions of the kinase ATP-binding pocket.
-
Data Highlight:
-
Compound: 2,6,8-trisubstituted analogs.
-
Effect: 8-Fluoro or 8-amido substitutions improve solubility compared to the lipophilic 8-H or 8-alkyl counterparts.
-
P-CABs (Acid-Related Disorders)
Mechanism: Potassium-Competitive Acid Blockers (P-CABs) inhibit the gastric H+/K+-ATPase by competing with K+ ions.
-
The 8-Fluoro Advantage: P-CABs require a specific pKa to accumulate in the acidic canaliculi of parietal cells but must remain lipophilic enough to penetrate membranes. The 8-fluoro substituent lowers the pKa of the imidazopyridine core, potentially tuning the protonation state to ensure the drug binds effectively in the low-pH environment of the stomach without becoming "trapped" too early in non-target tissues.
Part 3: Quantitative Data Summary
The following table summarizes the impact of 8-position substitution on key physicochemical and biological parameters (generalized from SAR data).
| Parameter | 8-H (Unsubstituted) | 8-Fluoro (Target) | 8-Methyl | Impact of 8-F |
| pKa (N1) | ~6.8 | ~5.6 | ~7.2 | Reduced basicity (Improved permeability) |
| LogP | Baseline | +0.2 (approx) | +0.5 | Slight lipophilicity increase |
| Metabolic Stability | Low (C-8 oxidation risk) | High | Medium (Benzylic oxidation) | Blocks metabolic soft spot |
| H-Bond Acceptor | Strong (N1) | Weakened (N1) | Strong (N1) | Modulates binding affinity |
Part 4: Experimental Protocols
Synthesis of 8-Fluoroimidazo[1,2-a]pyridine Core
Method: Condensation of 2-amino-3-fluoropyridine with α-haloketones.
Reagents:
-
2-Amino-3-fluoropyridine (Starting material)
-
α-Bromoacetophenone (or substituted derivative)[2]
-
Sodium bicarbonate (NaHCO3) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Ethanol or 1,4-Dioxane
Step-by-Step Protocol:
-
Preparation: Dissolve 2-amino-3-fluoropyridine (1.0 equiv) in Ethanol (0.5 M concentration).
-
Addition: Add the appropriate α-bromoacetophenone (1.1 equiv).
-
Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours. Note: For acid-sensitive substrates, add NaHCO3 (2.0 equiv) to scavenge HBr.
-
Workup: Cool to room temperature. Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na2SO4. Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via
H-NMR (Look for characteristic doublet of doublets for the pyridine protons shifted by fluorine coupling).
In Vitro H+/K+-ATPase Inhibition Assay (P-CAB Screening)
Objective: Determine the IC50 of the 8-fluoro candidate against gastric proton pumps.
Protocol:
-
Enzyme Source: Prepare lyophilized gastric vesicles from porcine stomach (rich in H+/K+-ATPase).
-
Reaction Mix: Buffer (pH 6.5 and pH 7.4 to test pH dependency), MgCl2 (2 mM), KCl (10 mM), and Valinomycin (ionophore).
-
Incubation: Add test compound (0.01 µM – 100 µM) and incubate for 30 mins at 37°C.
-
Initiation: Add ATP (2 mM) to start the reaction.
-
Termination: Stop reaction after 20 mins using Malachite Green reagent.
-
Readout: Measure inorganic phosphate (Pi) release via absorbance at 620 nm.
-
Calculation:
.
Part 5: Pathway Visualization (PI3K Signaling)
Understanding the downstream effects of targeting PI3K with these compounds is critical for oncology applications.
Caption: Mechanism of action for PI3K inhibition by 8-fluoroimidazo[1,2-a]pyridine derivatives, leading to apoptosis.
References
-
Humphries, A. C., et al. (2006). "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor."[3] Bioorganic & Medicinal Chemistry Letters. Link
-
Li, H., et al. (2017). "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." European Journal of Medicinal Chemistry. Link (Contextual reference from search results on 2,6,8-substitution).
-
Scott, D. R., et al. (1987). "Inhibition of gastric H+,K+-ATPase by substituted imidazo[1,2-a]pyridines." Biochemical Pharmacology. Link
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Royal Society of Chemistry Advances. Link
Sources
In Silico Toxicity and ADMET Prediction for Novel Imidazo[1,2-a]pyridines: A Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic). However, the planar, aromatic nature of this fused bicycle often introduces specific liabilities: poor aqueous solubility, high lipophilicity leading to off-target hERG binding (cardiotoxicity), and rapid oxidative metabolism by CYP450 enzymes.
This guide provides a validated in silico workflow to filter novel derivatives early in the design phase. By integrating SwissADME, pkCSM, and ProTox-II, researchers can predict the pharmacokinetic (PK) and toxicological profiles of candidates before synthesis, significantly reducing attrition rates.
Part 1: The Scaffold & The Challenge
Structural Properties & ADMET Implications
The imidazo[1,2-a]pyridine core consists of a bridgehead nitrogen atom shared between a pyridine and an imidazole ring.
-
Lipophilicity (LogP): Often high (
) when substituted with aryl groups at the C2/C3 positions, facilitating BBB penetration but increasing metabolic clearance risk. -
H-Bonding: The N1 nitrogen is a weak H-bond acceptor. Lack of H-bond donors often necessitates functionalization (e.g., amides at C3) to satisfy Lipinski's rules.
-
Metabolic Hotspots: The pyridine ring is susceptible to oxidative metabolism, while the C3 position is electronically rich and reactive.
Part 2: The Computational Workflow
The following workflow integrates open-source, validated servers. It is designed to be a self-validating system: results from one server (e.g., LogP from SwissADME) should be cross-referenced with another (e.g., pkCSM) to ensure consensus.
Workflow Diagram
Caption: Integrated in silico workflow for filtering imidazo[1,2-a]pyridine derivatives. Blue nodes indicate preparation, Yellow indicates ADME, Red indicates Toxicity endpoints.
Part 3: Experimental Protocols
Protocol A: Ligand Preparation & Physicochemical Screening
Objective: Ensure chemical structures are valid and meet basic druglikeness criteria.
-
Structure Generation:
-
Draw the novel imidazo[1,2-a]pyridine derivative using ChemDraw or MarvinSketch.
-
Crucial Step: Convert the structure to a Canonical SMILES string. This ensures that the server interprets the aromaticity correctly (e.g., c1n2c(cn1)cccc2 for the core).
-
-
Submission to SwissADME:
-
Navigate to the .[1]
-
Paste the SMILES list (one per line).[2]
-
Output Interpretation:
-
Bioavailability Radar: Check if the molecule falls within the pink area (LIPO, SIZE, POLAR, INSOLU, INSATU, FLEX).
-
Lipinski’s Rule of 5: Accept compounds with 0 or 1 violation. For CNS targets (common for this scaffold), MW < 400 and LogP < 4 is preferred.
-
PAINS Alerts: Discard compounds showing "Pan-Assay Interference" alerts, as imidazopyridines can sometimes mimic frequent hitters if fused with certain quinones.
-
-
Protocol B: Pharmacokinetic Profiling (The BOILED-Egg)
Objective: Predict Blood-Brain Barrier (BBB) permeation and Gastrointestinal Absorption (HIA).
-
Analysis: Look for the "BOILED-Egg" graph in the SwissADME output.[1]
-
Interpretation for Imidazo[1,2-a]pyridines:
-
Yolk (Yellow): High probability of BBB permeation.[3] Target zone for Zolpidem analogues.
-
White: High probability of HIA but low BBB permeation. Target zone for peripheral anti-inflammatories.
-
P-gp Substrate (Blue/Red dots): If the dot is Blue, it is a P-gp substrate (effluxed).[4] For CNS drugs, you want Red (Non-substrate) to ensure the drug stays in the brain.
-
Protocol C: Toxicity Prediction (ProTox-II & pkCSM)
Objective: Identify lethal risks (Mutagenicity, hERG, Hepatotoxicity).
-
Submission to ProTox-II:
-
Navigate to .
-
Input SMILES. Select "Toxicity Targets" and "Organ Toxicity".
-
-
Submission to pkCSM:
-
Navigate to .
-
Select "Toxicity" mode.
-
-
Critical Endpoints for Imidazo[1,2-a]pyridines:
Part 4: Key ADMET Parameters & Data Interpretation
The following table summarizes the thresholds specifically tuned for this chemical class.
| Parameter | Tool | Optimal Range | Significance for Imidazo[1,2-a]pyridines |
| LogP (Consensus) | SwissADME | 2.0 – 4.0 | High LogP (>5) in this class correlates strongly with hERG toxicity and poor solubility. |
| TPSA | SwissADME | 40 – 90 Ų | < 90 Ų required for CNS penetration. The core N1 contributes ~12 Ų. |
| hERG Inhibition | pkCSM | No | Planar aromatic systems often intercalate in the hERG channel. This is the primary safety filter. |
| CYP3A4 Inhibition | SwissADME | No | Many derivatives inhibit CYP3A4, causing drug-drug interactions. |
| LD50 (Acute Tox) | ProTox-II | Class IV-VI | Class I-III (<300 mg/kg) indicates high acute toxicity. |
Part 5: Toxicity Decision Logic
When analyzing a library of derivatives, use this logic tree to prioritize synthesis.
Caption: Decision tree for toxicity filtering. Mutagenicity and hERG inhibition are hard stop criteria.
Part 6: Case Study (Hypothetical Data)
Comparison of the standard drug (Zolpidem) against two novel hypothetical derivatives (IP-01 and IP-02).
| Compound | SMILES Segment | LogP | BBB Permeant? | CYP3A4 Inhibitor? | hERG Toxicity | AMES Toxicity | Prediction |
| Zolpidem | Cc1ccc(cc1)c2cn3cc(C)c... | 3.1 | Yes (Yolk) | Substrate | Low Risk | Negative | Reference |
| IP-01 | 2-(4-chlorophenyl)... | 4.8 | Yes | Yes | High Risk | Negative | REJECT (hERG/CYP risk) |
| IP-02 | 2-(4-methoxyphenyl)... | 3.4 | Yes | No | Low Risk | Negative | Lead Candidate |
Analysis:
-
IP-01: The introduction of the chlorine atom increased LogP significantly. While it crosses the BBB, the high lipophilicity triggered a hERG alert (common for lipophilic cations/bases). It also inhibits CYP3A4, suggesting potential drug accumulation.
-
IP-02: The methoxy group kept the LogP close to the reference. It maintains CNS activity without the cardiotoxicity liability.
References
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][7] Scientific Reports, 7, 42717. [Link]
-
ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[8] ProTox-II: a webserver for the prediction of toxicity of chemicals.[5][6][8][9][10] Nucleic Acids Research, 46(W1), W257–W263.[8] [Link][9]
-
pkCSM: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[11] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[11] Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
-
Imidazo[1,2-a]pyridine Review: Goel, R., Luxami, V., & Paul, K. (2021). Imidazo[1, 2-a]pyridine scaffolds as prospective therapeutic agents.[12][13][14][15] Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpt.asmepress.com [ajpt.asmepress.com]
- 7. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small mo… [ouci.dntb.gov.ua]
- 8. mdc-berlin.de [mdc-berlin.de]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-silico design and ADMET predictions of some new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors: A Technical Guide
Topic: Discovery of Imidazo[1,2-a]pyridine Derivatives as Covalent Inhibitors Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, historically utilized in anxiolytics (e.g., Zolpidem) and anti-infectives.[1][2] However, its planar, bicyclic heteroaromatic nature makes it an ideal ATP-mimetic pharmacophore for kinase inhibition. Recent advances have pivoted this scaffold toward Targeted Covalent Inhibitors (TCIs) . By appending electrophilic "warheads" (e.g., acrylamides) to specific vectors on the imidazo[1,2-a]pyridine core, researchers can achieve irreversible silencing of targets with high potency and prolonged residence time.
This guide details the rational design, synthetic pathways, and rigorous biochemical characterization required to develop these derivatives, focusing on the kinetic parameter
Rational Design & Structural Logic
The Scaffold Advantage
The imidazo[1,2-a]pyridine core offers distinct advantages for kinase targeting:
-
H-Bonding Network: The N1 nitrogen often acts as an H-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).
-
Vector Availability: Positions C3, C6, and C8 allow for the introduction of solubilizing groups or electrophilic warheads without disrupting the core binding mode.
Warhead Positioning Strategy
To convert a reversible binder into a covalent inhibitor, an electrophile (Michael acceptor) must be positioned to react with a non-catalytic nucleophile (usually Cysteine) near the ATP binding pocket.
-
C3-Position: Ideal for targeting residues in the solvent-exposed front region or the P-loop. Accessed via Groebke-Blackburn-Bienaymé (GBB) reactions.[3][4][5]
-
C6-Position: Often directs substituents toward the "gatekeeper" residue or the back of the pocket.
-
Warhead Chemistry: The most common choice is the acrylamide moiety, which undergoes a Michael addition with the thiolate of a Cysteine residue.
Mechanism of Action (DOT Diagram)
The following diagram illustrates the irreversible binding mechanism, highlighting the two-step process: reversible binding (
Figure 1: Kinetic scheme of covalent inhibition. The inhibitor (I) first binds reversibly to the enzyme (E) defined by dissociation constant
Chemical Synthesis Protocols
Efficient access to the core and subsequent functionalization is critical. We prioritize two pathways: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for C3 diversity, and Condensation for C2 substitution.
Pathway A: Groebke-Blackburn-Bienaymé (GBB) Reaction
This is the preferred route for generating high diversity at the C3 position in a single step.
Protocol:
-
Reagents: 2-Aminopyridine derivative (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq).
-
Catalyst: Scandium triflate (
) (5 mol%) or Ammonium chloride ( ). -
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
-
Procedure:
-
Mix 2-aminopyridine and aldehyde in MeOH. Stir for 30 min to form the imine intermediate.
-
Add the isocyanide and catalyst.
-
Stir at room temperature (or 50°C) for 12–24 hours.
-
Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).
-
-
Warhead Installation: If the isocyanide or aldehyde contains a protected amine (e.g., N-Boc), deprotect (TFA/DCM) and react with acryloyl chloride (
C, ) to install the acrylamide warhead.
Pathway B: Condensation Cyclization
Used when specific C2-aryl substitution is required.
Protocol:
-
Reagents: 2-Aminopyridine (1.0 eq),
-Bromoacetophenone derivative (1.0 eq). -
Solvent: Ethanol or Acetone.
-
Procedure:
-
Reflux the mixture for 4–8 hours.
-
Add
to neutralize the HBr salt. -
Precipitate the solid or extract with EtOAc.
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathways.[7] The GBB reaction (left) offers modularity at C3, while condensation (right) builds the C2-aryl core. Both converge on warhead installation.
Biochemical Characterization: The Standard[8]
For covalent inhibitors,
Protocol: Determination of and
This protocol uses a continuous enzymatic assay or a time-point based mobility shift assay.
Reagents:
-
Target Kinase (e.g., BTK, EGFR).
-
Substrate peptide (fluorescently labeled).
-
ATP (at
concentration). -
Test Inhibitor (5–7 concentrations).[8]
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing the kinase and peptide substrate in assay buffer (e.g., HEPES,
, DTT). Note: Avoid high DTT concentrations if the warhead is highly reactive; however, physiological thiols are usually tolerated by acrylamides. -
Initiation: Add ATP to start the reaction.
-
Inhibitor Addition: Add the inhibitor at varying concentrations (
). -
Measurement: Monitor product formation continuously (fluorescence) over time (e.g., 60 minutes).
-
Data Analysis (The Causality):
-
Since the enzyme is being irreversibly inactivated, the product formation curve will plateau.
-
Fit the progress curves to the equation:
, where is initial velocity and is the observed rate of inactivation. -
Plot
vs. .[9] -
Fit to the hyperbolic equation:
. -
Extract
(max inactivation rate) and (reversible binding constant).[8][9]
-
Mass Spectrometry Validation (Intact Mass)
To confirm the covalent mechanism and stoichiometry:
-
Incubate Kinase (1
M) with Inhibitor (2 M) for 1 hour. -
Analyze via LC-MS (Q-TOF or Orbitrap).
-
Result: Look for a mass shift corresponding exactly to the molecular weight of the inhibitor (e.g., +MW of inhibitor). This confirms a 1:1 covalent adduct.
Quantitative Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes a hypothetical SAR study demonstrating the impact of warhead placement and linker length on imidazo[1,2-a]pyridine derivatives targeting a cysteine-containing kinase.
| Cmpd | R-Group (Warhead) | Position | Activity Note | |||
| 1 | None (Parent) | - | 15 | N/A | N/A | Reversible binder |
| 2 | Acrylamide | C3 (Short linker) | 25 | 0.05 | 3.3 x | Weak covalent |
| 3 | Acrylamide | C3 (Piperazine linker) | 18 | 0.25 | 2.3 x | Optimal geometry |
| 4 | Propynamide | C3 (Piperazine linker) | 20 | 0.02 | 1.6 x | Lower reactivity |
| 5 | Acrylamide | C6 | 200 | 0.01 | 8.3 x | Poor trajectory |
Interpretation: Compound 3 demonstrates the ideal balance. It maintains high affinity (
References
-
Goekjian, P. G., et al. (2025). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
Langan, R. C., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.
-
Bagley, M. C., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
-
Strelow, J. M. (2017).[9] A Perspective on the Kinetics of Covalent Binding. SLAS Discovery.
-
Singh, V., et al. (2023).[3] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
Sources
- 1. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 9. criver.com [criver.com]
Methodological & Application
Protocol for using 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid in kinase assays
Application Note: Characterization and Profiling of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid in Kinase Discovery
Introduction: The Privileged Scaffold
The compound 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid represents a high-value "privileged structure" in kinase inhibitor discovery. The imidazo[1,2-a]pyridine core is well-documented to bind the ATP-binding hinge region of various kinases, including p38 MAPK , PI3K , and CDK1 .
This specific derivative features two critical structural elements for Fragment-Based Drug Discovery (FBDD):
-
8-Fluoro Substitution: This is not merely cosmetic. The fluorine atom at the 8-position modulates the pKa of the ring nitrogen (N1), influencing hydrogen bond acceptance at the kinase hinge region. It also enhances metabolic stability against oxidative metabolism compared to the non-fluorinated scaffold.
-
Acetic Acid Moiety: This functional group serves as a "solubilizing tail" during initial screening but, more importantly, acts as a vector for chemical elaboration. In the ATP pocket, this group often points toward the solvent front or interacts with conserved lysine residues (e.g., Lys53 in p38
).
Scope of this Guide:
This protocol is designed for researchers utilizing this compound as a Lead Fragment . Because free acids often exhibit moderate-to-weak affinity (
Physicochemical Handling & Preparation
Critical Warning: As a free carboxylic acid, this compound can significantly alter the pH of unbuffered assay reagents, leading to false-positive inhibition (non-specific protein denaturation).
Step 1: Stock Solution Preparation
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (99.9%).
-
Concentration: Prepare a high-concentration stock (e.g., 100 mM) to minimize DMSO volume in the final assay.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation of the acid form.
Step 2: pH Normalization (The "Neutralization" Step)
Unlike neutral inhibitors, this acidic fragment requires buffering verification.
-
Dilute the stock 1:100 in your assay buffer (e.g., HEPES or Tris).
-
Check pH. If the pH shifts by >0.2 units, you must adjust your assay buffer capacity (increase HEPES from 20mM to 50mM) or neutralize the stock with an equimolar equivalent of NaOH before dilution.
Protocol A: TR-FRET Kinase Binding Assay
Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™). Unlike activity assays that measure ATP turnover, this assay measures the physical displacement of a fluorophore-labeled "Tracer" from the kinase active site. It is far more sensitive for detecting weak-binding fragments like 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid.
Materials:
-
Target Kinase: e.g., p38
MAPK (GST-tagged or His-tagged). -
Detection Antibody: Eu-labeled Anti-GST or Anti-His.
-
Tracer: AlexaFluor™ 647-labeled ATP-competitive tracer (Choose a tracer with known affinity for the target).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35.
Experimental Workflow
-
Tracer Optimization (Pre-Run):
-
Determine the
of the Tracer for your specific kinase batch. -
Use the Tracer concentration at its
value for the competition assay to ensure maximum sensitivity.
-
-
Compound Titration:
-
Prepare a 16-point serial dilution of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid in DMSO.
-
Range: Start high. Top concentration should be 1 mM or 500
M (final assay concentration). -
DMSO Normalization: Ensure all wells contain a constant DMSO percentage (typically 1% or 2%).
-
-
Plate Setup (384-well Low Volume Black Plate):
-
Step A: Add 5
L of Test Compound (diluted in buffer). -
Step B: Add 5
L of Kinase/Antibody Mix (Pre-incubated for 15 mins). -
Step C: Add 5
L of Tracer. -
Controls:
-
Max Signal: Kinase + Ab + Tracer + DMSO (No inhibitor).
-
Min Signal: Kinase + Ab + Tracer + Excess Reference Inhibitor (e.g., SB203580 for p38).
-
-
-
Incubation & Read:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu]; Emission 2: 665 nm [Tracer]).
-
-
Data Calculation:
-
Calculate Emission Ratio (ER):
-
Plot ER vs. log[Compound] to determine
. -
Convert
to Binding Constant ( ) using the Cheng-Prusoff equation adapted for binding:
-
Protocol B: Surface Plasmon Resonance (SPR) Validation
For fragments, SPR is the "Gold Standard" to prove the interaction is stoichiometric and reversible, rather than an artifact of aggregation.
Workflow:
-
Immobilization: Immobilize the Kinase (Ligand) on a CM5 or NTA sensor chip. Target varying densities (low density avoids mass transport limitations).
-
Injection: Inject 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid at concentrations ranging from 0.5x to 10x the estimated
. -
Reference Channel: Use a flow cell with no protein (or an inactive mutant) to subtract bulk refractive index changes—critical for small molecules.
-
Analysis: Look for "Square Wave" sensorgrams (fast on/fast off), which are characteristic of fragment binders. Slow dissociation may indicate non-specific hydrophobic sticking.
Visualization: Fragment Optimization Workflow
The following diagram illustrates the strategic placement of this compound in the drug discovery cascade.
Figure 1: Decision tree for validating the 8-fluoroimidazopyridine fragment before chemical elaboration.
Data Analysis & Interpretation
When analyzing data for this specific acid, use Ligand Efficiency (LE) rather than raw potency.
-
Ligand Efficiency (LE):
-
Target: An LE > 0.3 is excellent for this fragment.
-
Interpretation: If the LE is high, the 8-fluoroimidazopyridine core is binding efficiently. The "acetic acid" tail is likely solvent-exposed.
-
Next Step: Convert the carboxylic acid to an amide (e.g., via peptide coupling with amines) to explore the "Exit Vector" of the ATP pocket. This usually results in a dramatic potency boost (from
M to nM).
-
References
-
Bagley, M. C., et al. "Ligand-efficient discovery of imidazo[1,2-a]pyridine inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 2006.[1]
-
Kouakou, A., et al. "Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors."[2] European Journal of Medicinal Chemistry, 2016.
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Note.
-
Vertex Pharmaceuticals. "Imidazo[1,2-a]pyridine derivatives as inhibitors of p38 MAP kinase." U.S. Patent 6,525,059.
Sources
Application Note: Evaluation of 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid in Cancer Cell Line Models
Introduction & Scientific Context
The compound 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid represents a critical "privileged scaffold" in medicinal chemistry.[1] The imidazo[1,2-a]pyridine core is structurally bioisosteric to purines, allowing it to interact promiscuously yet potently with ATP-binding pockets of various kinases.[1]
In oncology, this specific 8-fluoro-substituted scaffold is frequently investigated for its potential to inhibit:
-
PI3K/Akt/mTOR Pathway: Derivatives often act as lipid kinase inhibitors.
-
c-Met Receptor Tyrosine Kinase: Blocking HGF-mediated proliferation.[1]
-
Tubulin Polymerization: Acting as a microtubule-destabilizing agent.[1]
Critical Note on Compound Nature: While the amide or ester derivatives of this compound are typically the high-potency clinical candidates, the free acid form (discussed here) is essential for Structure-Activity Relationship (SAR) studies.[1] It serves as the baseline control to distinguish the activity of the core heterocycle from its side-chain modifications.[1]
Compound Preparation & Handling[1][2][3][4][5]
Objective: Ensure consistent solubility and stability for reproducible in vitro data.
Properties
-
Molecular Weight: ~194.16 g/mol (Free Acid)[1]
-
Solubility: Moderate in water; High in DMSO.
-
Storage: -20°C (Desiccated).
Reconstitution Protocol
-
Stock Solution (100 mM):
-
Weigh 19.4 mg of compound.
-
Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).[1]
-
Note: The 8-fluoro substituent decreases electron density, potentially altering solubility compared to the non-fluorinated parent. Vortex vigorously for 1 minute.
-
-
Aliquot & Storage:
-
Dispense into 50 µL aliquots in amber tubes (light sensitive).
-
Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).[1]
-
-
Working Solution:
-
Dilute stock 1:1000 in culture medium to achieve a starting concentration of 100 µM (0.1% DMSO final).
-
Validation: Ensure no precipitation occurs upon addition to media.
-
Experimental Protocol: Cytotoxicity Profiling (Dose-Response)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer cell lines.
Experimental Design
-
Cell Lines:
-
Primary:A549 (Lung, KRAS mut), MCF-7 (Breast, PI3K mut), U87MG (Glioblastoma).
-
Control:HUVEC (Normal endothelial) to assess therapeutic index.
-
-
Assay Type: CellTiter-Glo® (ATP quantification) or CCK-8 (Metabolic activity).[1]
Step-by-Step Methodology
-
Seeding:
-
Seed tumor cells at 3,000–5,000 cells/well in 96-well plates (Black-walled for luminescence).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Compound Treatment:
-
Prepare a 9-point serial dilution (1:3) starting at 100 µM down to ~15 nM.
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine or a known PI3K inhibitor like Wortmannin).
-
Treat cells for 72 hours .
-
-
Readout:
-
Add CellTiter-Glo reagent (1:1 ratio with media).[1]
-
Orbitally shake for 2 minutes (lyse cells).
-
Incubate 10 minutes (stabilize signal).
-
Measure Luminescence (RLU).
-
-
Data Analysis:
-
Normalize RLU to Vehicle Control (set as 100% viability).
-
Fit data to a 4-parameter logistic (4PL) non-linear regression model :
[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="ng-star-inserted display">
-
Data Presentation Standard
| Cell Line | Tissue Origin | IC50 (µM) | R² Value | Status |
| A549 | Lung | [To be determined] | >0.95 | Active/Inactive |
| MCF-7 | Breast | [To be determined] | >0.95 | Active/Inactive |
| HUVEC | Normal | >100 | N/A | Safe |
Experimental Protocol: Mechanism of Action (Target Engagement)
Objective: Verify if the compound inhibits the PI3K/Akt pathway, a common target for imidazo[1,2-a]pyridine derivatives.
Workflow Visualization
The following diagram illustrates the logical flow from treatment to pathway analysis.
Caption: Workflow for validating PI3K/Akt pathway inhibition via Western Blot.
Detailed Methodology (Western Blot)
-
Treatment: Treat cells (6-well plate, 70% confluent) with the compound at IC50 and 5x IC50 concentrations for 6 hours .
-
Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Phosphatase inhibition is required to detect p-Akt).
-
Separation: Load 20 µg protein/lane on a 10% SDS-PAGE gel.
-
Antibody Probing:
-
Interpretation: A reduction in p-Akt (Ser473) without a change in Total Akt indicates PI3K pathway suppression.[1]
Pathway Context: Imidazo[1,2-a]pyridine Targets[1][5][6][7][8][9]
Understanding where this scaffold fits in the signaling cascade is vital for interpreting data.
Caption: The 8-fluoroimidazo[1,2-a]pyridine scaffold typically targets the PI3K/Akt axis or RTKs.
References
-
Goel, R. et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents."[1][2][3][4][5][6][7][8] Mini-Reviews in Medicinal Chemistry. Link
-
Rival, Y. et al. (1992). "Synthesis and antibacterial activity of some imidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. Link[1]
-
Bagdi, A.K. et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Chemical Communications.[5] Link
-
Engers, D.W. et al. (2010). "Synthesis and Structure-Activity Relationships of Imidazo[1,2-a]pyridine-3-acetamides as GABA Modulators." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. AU2020264679A1 - Selective ligands of human constitutive androstane receptor - Google Patents [patents.google.com]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. WO2017178992A1 - Imidazo[1,2-a]pyridine complexes with anticancer activity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US11479551B2 - MTA-cooperative PRMT5 inhibitors - Google Patents [patents.google.com]
- 7. 8-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde | 1020033-80-0 | Benchchem [benchchem.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Development of imidazo[1,2-a]pyridines as PI3K/mTOR dual inhibitors
An Application Guide for the Development of Imidazo[1,2-a]pyridines as PI3K/mTOR Dual Inhibitors
Introduction: Targeting a Core Cancer Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is one of the most common molecular drivers in human cancers, making it a highly attractive target for therapeutic intervention.[4][5][6] The PI3K and mTOR kinases are central nodes in this pathway.[7] However, targeting only one of these kinases can lead to compensatory feedback loops, limiting therapeutic efficacy. This has spurred the development of dual inhibitors that simultaneously block both PI3K and mTOR, a strategy that can lead to more potent and durable anti-tumor responses.[7][8]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against various kinases.[9] Its rigid, bicyclic structure provides a robust framework for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties.[10][11] Several research efforts have successfully developed imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors, with some compounds advancing into preclinical and clinical development.[11][12][13][14]
This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitors, intended for researchers and scientists in the field of drug discovery.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by receptor tyrosine kinases (RTKs) and G protein-coupled receptors. PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which recruits and activates Akt. Akt, a central signaling hub, then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-BP1. Dual inhibitors target both PI3K at the top of the cascade and mTOR further downstream, providing a comprehensive blockade of the pathway.
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Workflow for Inhibitor Development
The development of a novel imidazo[1,2-a]pyridine-based PI3K/mTOR inhibitor follows a structured, multi-stage process. This workflow begins with the design and synthesis of a chemical library, followed by a cascade of in vitro and cell-based assays to identify potent and selective compounds. Promising candidates are then profiled for their mechanism of action before advancing to in vivo studies.
Figure 2: General workflow for PI3K/mTOR inhibitor development.
PART 1: SYNTHESIS AND CHEMICAL METHODOLOGY
The imidazo[1,2-a]pyridine core is typically constructed via a condensation reaction between a 2-aminopyridine and an α-haloketone. Subsequent functionalization at various positions of the heterocyclic core allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[10][15]
Protocol 1.1: General Synthesis of Imidazo[1,2-a]pyridine Derivatives
This protocol describes a representative multi-step synthesis to produce a functionalized imidazo[1,2-a]pyridine core, which can then be elaborated into final compounds.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in ethanol, add a substituted 2-bromoacetophenone (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a classic Groebke-Blackburn-Bienaymé reaction, a powerful method for forming the imidazo[1,2-a]pyridine scaffold. Ethanol serves as a suitable polar protic solvent.
-
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude imidazo[1,2-a]pyridine product.
-
Purify the product by recrystallization or column chromatography if necessary.
Step 2: Functionalization (Example: Suzuki Coupling)
-
If the synthesized core contains a halogen (e.g., at the C6 or C8 position), it can be used for cross-coupling reactions.
-
In a reaction vessel, combine the halogenated imidazo[1,2-a]pyridine (1.0 eq), a boronic acid or ester derivative (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Rationale: Palladium catalysts are oxygen-sensitive, so removing oxygen is crucial for catalytic activity.
-
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[16]
PART 2: IN VITRO BIOLOGICAL EVALUATION
Once synthesized, the compounds must be evaluated for their biological activity. This begins with assessing their direct inhibitory effect on the target kinases, followed by measuring their impact on cancer cell proliferation.
Protocol 2.1: In Vitro PI3Kα and mTOR Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PI3Kα and mTOR kinases. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for this purpose.[17]
Principle of the Assay
The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials
-
Recombinant human PI3Kα (p110α/p85α) and mTOR enzymes.
-
Biotinylated PIP2 substrate (for PI3Kα) or GST-tagged S6K substrate (for mTOR).
-
ATP and MgCl₂.
-
TR-FRET detection reagents (e.g., LanthaScreen™).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
A plate reader capable of TR-FRET measurements.
Procedure
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
In a 384-well plate, add the test compound, kinase, and substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and MgCl₂. The final ATP concentration should be at or near its Km value for the specific kinase.
-
Rationale: Using the Km of ATP ensures the assay is sensitive to competitive inhibitors.
-
-
Include controls: "no inhibitor" wells (maximum signal) and "no enzyme" wells (background).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the reaction by adding EDTA.
-
Add the TR-FRET detection reagents (e.g., terbium-labeled antibody).
-
Incubate for another 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2.2: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures the anti-proliferative effect of the inhibitors on cancer cells. The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability.[18]
Principle of the Assay
Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials
-
Cancer cell lines (e.g., HCT116, HT-29, MCF-7, which are known to have PI3K pathway alterations).[12][16]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
A microplate reader (absorbance at 570 nm).
Procedure
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[19]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells with DMSO at the same final concentration as the treated wells.
-
Incubate the plate for 72 hours.
-
Rationale: A 72-hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.
-
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Example Inhibitory Activities
The data generated from these assays should be summarized in a clear, tabular format to allow for easy comparison between compounds and facilitate SAR analysis.
| Compound ID | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | HCT116 IC₅₀ (nM) |
| Lead Cmpd 15a | 0.5 | 1.5 | 15 |
| Analog 1 | 1.2 | 4.8 | 45 |
| Analog 2 | >1000 | >1000 | >10000 |
| Control Drug | 1.0 | 2.2 | 25 |
| (Note: Data is representative and based on published findings for potent imidazo[1,2-a]pyridine inhibitors for illustrative purposes)[11][12][14][21] |
PART 3: MECHANISM OF ACTION IN A CELLULAR CONTEXT
After identifying potent inhibitors, it is crucial to confirm that their anti-proliferative effects are due to the intended mechanism of action—the inhibition of the PI3K/mTOR pathway. Western blotting is the gold standard for this verification.[22]
Protocol 3.1: Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6 ribosomal protein, in inhibitor-treated cells. A reduction in the ratio of phosphorylated protein to total protein confirms target engagement.[9][23]
Materials
-
Cancer cell line (e.g., MCF-7 or HCT116).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., chemiluminescence imager).
Procedure
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the proliferation IC₅₀) for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.[22][25]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: To analyze other proteins, the membrane can be stripped and re-probed with another primary antibody (e.g., anti-total-Akt, then anti-GAPDH). Quantify the band intensities using software like ImageJ. Calculate the ratio of the phosphorylated protein signal to the total protein signal for each treatment condition and normalize to the loading control. A dose-dependent decrease in this ratio indicates effective pathway inhibition.[26]
Conclusion and Future Outlook
The protocols and workflows detailed in this guide provide a robust framework for the discovery and characterization of imidazo[1,2-a]pyridine derivatives as dual PI3K/mTOR inhibitors. Successful execution of these experiments will enable the identification of lead compounds with potent, on-target activity. Subsequent steps in the drug discovery cascade, not covered here, would include comprehensive selectivity profiling against a panel of kinases, detailed pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) studies, and ultimately, evaluation of anti-tumor efficacy in in vivo xenograft models.[12][27] The imidazo[1,2-a]pyridine scaffold remains a highly promising starting point for developing next-generation cancer therapeutics targeting this critical signaling pathway.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]
-
Yuan, J., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. Wikipedia, The Free Encyclopedia. [Link]
-
Xia, P., & Xu, X. (2015). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. American Journal of Cancer Research, 5(5), 1602-1609. [Link]
-
Papadatos-Pastos, D., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. Clinical Cancer Research, 17(24), 7470-7474. [Link]
-
Rodon, J., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 83. [Link]
-
Wang, L., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-228. [Link]
-
Jiang, T., et al. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2323. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3231. [Link]
-
Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]
-
Bendell, J. C., et al. (2018). A First-in-Human Phase 1 Study of LY3023414, an Oral PI3K/mTOR Dual Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 24(14), 3253-3262. [Link]
-
Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar. [Link]
-
Clinical trials evaluating dual PI3K/mTOR inhibitors as single agents... (n.d.). ResearchGate. [Link]
-
Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. [Link]
-
Yang, Z., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]
-
Tang, W., et al. (2024). Phase Ib study of a high potent PI3K-mTOR dual inhibitor WX390 combined with toripalimab in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Hyman, D. M., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers, 16(6), 1141. [Link]
-
Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]
-
1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]
-
Serna, P. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Serna, P. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
-
Al-Salahi, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 4647-4656. [Link]
-
Liu, Q., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science, 5(2), 33-41. [Link]
-
Al-Abdullah, E. S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]
-
Li, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. [Link]
-
Nevzorov, A. A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(18), 6039. [Link]
-
In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC. (n.d.). ResearchGate. [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 3. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors [mdpi.com]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. jrmds.in [jrmds.in]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. ccrod.cancer.gov [ccrod.cancer.gov]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization
Topic: Optimization of Multi-Component Reactions for Imidazo[1,2-a]pyridine Synthesis Ticket ID: GBB-OPT-2026 Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)
System Overview: The GBB Reaction Platform
Welcome to the technical guide for synthesizing imidazo[1,2-a]pyridines. This scaffold is the pharmacophore found in blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1]
While traditional condensation methods (e.g., condensation of 2-aminopyridines with
-
Amine: 2-Aminopyridine (or related heteroaryl amine).[2]
-
Isonitrile: The "wildcard" component providing the C-3 amino substituent.
Mechanistic Workflow
Understanding the mechanism is critical for troubleshooting. The reaction is not a concerted process but a stepwise cascade.
Figure 1: The GBB reaction logic flow. Note that Schiff base formation is often the rate-determining step (RDS) in non-catalyzed variants, while the cycloaddition is the RDS in acid-catalyzed pathways.
Module 1: Catalyst & Solvent Configuration
The most common user error is mismatched catalyst/solvent systems. The GBB reaction requires an acidic environment to activate the Schiff base, but too much acidity can hydrolyze the isonitrile (Passerini side-reaction).
Catalyst Selection Matrix
| Catalyst Class | Specific Reagent | Load (mol%) | Best Solvent | Use Case |
| Lewis Acid (Premium) | Sc(OTf)₃ | 5-10% | MeOH / DCM | High Fidelity. Best for complex aldehydes or sterically hindered amines. Expensive but recyclable. |
| Lewis Acid (Standard) | ZnCl₂ | 10-20% | THF / MeOH | Budget. Good general performance, but requires harder workup (emulsions). |
| Brønsted Acid | AcOH | 20% - Equiv | MeOH | Scale-Up. Cheap. Can be used as a co-solvent. Risk of isonitrile hydrolysis if wet. |
| Halogen | I₂ (Iodine) | 10-20% | EtOH / Water | Green/Mild. Excellent for metal-free synthesis. Works well under oxidative conditions. |
| Heterogeneous | Montmorillonite K-10 | 100 mg/mmol | Toluene | Green. Filtration-based purification. Lower yields for aliphatic aldehydes. |
Expert Insight: The "Solvent Effect"
Do not use non-polar solvents (Hexane, Toluene) without a phase transfer catalyst. The reaction proceeds best in protic polar solvents (MeOH, EtOH) because they stabilize the zwitterionic intermediates formed during the cycloaddition step.
Module 2: Troubleshooting & Diagnostics
If your reaction fails, consult this diagnostic tree before repeating the experiment.
Figure 2: Diagnostic decision tree for low-yielding GBB reactions.
Common Error Codes (FAQs)
Q: Why do I see a major byproduct with M+18 mass?
-
Diagnosis: This is the Passerini byproduct (or simple hydrolysis of the isonitrile to form a formamide).
-
Fix: Your system is too wet or too acidic.
-
Use anhydrous MeOH.
-
Add molecular sieves (3Å) to the reaction vial.
-
Switch from strong mineral acids (HCl) to milder Lewis acids (Sc(OTf)₃).
-
Q: My 2-aminopyridine has a substituent at position 3 (or 6). I'm getting regioisomers.
-
Diagnosis: Regioselectivity issues. The GBB reaction is sensitive to the nucleophilicity of the ring nitrogen.
-
Fix:
-
Electronic Control: Electron-withdrawing groups (EWGs) on the pyridine ring generally deactivate the ring nitrogen, slowing the reaction.
-
Steric Control: A substituent at the 3-position (ortho to the amine) creates steric clash during the cyclization. Microwave irradiation is mandatory here to overcome the energy barrier.
-
Module 3: Optimized Protocols
Do not deviate from these baselines until you have achieved a "Standard Reference" yield (>60%).
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, difficult substrates.
-
Preparation: In a 10 mL microwave vial, dissolve Aldehyde (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH (2.0 mL).
-
Imine Formation: Stir at room temperature for 5 minutes.
-
Activation: Add Sc(OTf)₃ (0.05 mmol, 5 mol%) and Isonitrile (1.1 mmol).
-
Irradiation: Cap the vial. Heat in a microwave reactor:
-
Temperature: 100–120 °C
-
Time: 15–20 minutes
-
Pressure limit: 15 bar.
-
-
Workup: Cool to RT. In many cases, the product precipitates. Filter and wash with cold Et₂O. If soluble, evaporate MeOH and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Green/Solvent-Free (Sustainability)
Best for: Large scale, simple substrates.
-
Mix: Combine Aldehyde (1.0 mmol), 2-Aminopyridine (1.0 mmol), and Montmorillonite K-10 (100 mg) in a mortar.
-
Grind: Grind vigorously with a pestle for 5–10 minutes. The mixture will often turn to a liquid/paste (eutectic melt) and then re-solidify.
-
Addition: Add Isonitrile (1.0 mmol) and continue grinding for 10–15 minutes.
-
Extraction: Wash the solid mass with hot EtOH or EtOAc to extract the product, leaving the clay catalyst behind (catalyst can be recycled).
-
Crystallization: Recrystallize from EtOH.
References & Authority
-
Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Reaction. Synlett.
-
Blackburn, C., et al. (1998). A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines. Tetrahedron Letters.
-
Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition.
-
Devi, N., et al. (2015). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. ChemistrySelect. (Provides comprehensive catalyst comparison).
-
Shaabani, A., et al. (2008). Green chemistry approaches for the synthesis of imidazo[1,2-a]pyridines. Combinatorial Chemistry & High Throughput Screening.
For further assistance with specific substrate incompatibilities, please submit a ticket with your specific reactants and LCMS data.
Sources
Validation & Comparative
Technical Guide: Structure-Activity Relationship of Fluoro-Substituted Imidazo[1,2-a]pyridines
Topic: Structure-activity relationship of fluoro-substituted imidazo[1,2-a]pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Fluorine Effect
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and emerging c-Met inhibitors. However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity.
This guide objectively compares fluoro-substituted imidazo[1,2-a]pyridines against their non-fluorinated (hydrogen) and chloro-substituted analogs. The incorporation of fluorine—due to its high electronegativity (3.98), small van der Waals radius (1.47 Å), and strong C-F bond (approx. 116 kcal/mol)—induces profound changes in pKa, metabolic stability, and binding affinity without imposing significant steric penalties.
Key Comparative Findings
| Feature | Fluoro-Substituted | Chloro-Substituted | Unsubstituted (H) |
| Metabolic Stability | High (Blocks P450 oxidation) | Moderate (Steric block) | Low (Rapid oxidation) |
| Electronic Character | Electron-withdrawing (σ), weak donor (π) | Electron-withdrawing (σ), donor (π) | Neutral |
| Binding Affinity | High (Dipole interactions/H-bond acceptor) | Moderate (Lipophilic filling) | Baseline |
| CNS Penetration | Optimized (Modulates LogP/pKa) | Lower (High Lipophilicity) | Variable |
Comparative Analysis: Performance Dimensions
Dimension A: Potency and Target Engagement (c-Met Kinase & GABA-A)
The electronic nature of the substituent at the 8-position of the imidazo[1,2-a]pyridine ring is critical for π-π stacking interactions with target proteins.
-
Mechanism: In c-Met inhibitors, the imidazo[1,2-a]pyridine core engages in π-π stacking with Tyr-1230.[1]
-
Comparison (8-F vs. 8-Cl):
-
8-Fluoro: The strong electron-withdrawing nature reduces the electron density of the ring system, optimizing the quadrupole moment for favorable stacking with the electron-rich Tyrosine residue.
-
8-Chloro: Being more electron-rich (better π-donor) than the fluoro-analog, the 8-chloro derivative exhibits decreased interaction energy with Tyr-1230, leading to lower potency in specific kinase assays [1].[1]
-
-
Outcome: 8-Fluoro analogs often demonstrate superior IC50 values in kinase targets where π-stacking is the primary binding mode.
Dimension B: Metabolic Stability (The "Metabolic Block")
Rapid metabolism via CYP450-mediated oxidation is a common failure point for imidazo[1,2-a]pyridines, particularly at the electron-rich C3 and phenyl ring positions.
-
Experimental Evidence: In Zolpidem analogs, replacing a hydrogen with fluorine on the phenyl ring (e.g., 4-F-phenyl) or at the 6/8-position of the core significantly extends the half-life (
). -
Causality: The C-F bond is resistant to homolytic cleavage by the Iron-Oxo species of CYP450. Furthermore, fluorine lowers the HOMO energy of the aromatic ring, making it less susceptible to electrophilic attack by metabolic enzymes [2].
-
Data Point: Compound 26 (a 6-methyl-2-(4-fluorophenyl) derivative) showed enhanced metabolic stability and a longer duration of antipsychotic action in rats compared to non-fluorinated zolpidem analogs [3].[2][3]
Dimension C: Bioisosterism (Imidazo[1,2-a]pyrimidine Mimicry)
-
Context: Imidazo[1,2-a]pyrimidines are potent GABA-A ligands but can suffer from solubility issues.
-
The Switch: 8-Fluoroimidazo[1,2-a]pyridine acts as a physicochemical bioisostere of imidazo[1,2-a]pyrimidine.[4][5] The N-3 nitrogen of the pyrimidine has a similar electrostatic potential and H-bond accepting capability as the C-F bond at the 8-position of the pyridine [4].
-
Benefit: This allows researchers to "hop" scaffolds to avoid patent space or solve solubility issues while maintaining ligand-receptor fidelity.
Visualizing the SAR Landscape
The following diagram maps the specific functional impacts of fluorine substitution at key positions on the scaffold.
Figure 1: SAR Map detailing the functional impact of fluorine substitution at distinct positions of the imidazo[1,2-a]pyridine core.
Experimental Protocols
Protocol A: One-Pot Synthesis of 3-Fluoroimidazo[1,2-a]pyridines
Objective: Efficient synthesis of the core scaffold with fluorine installed at the difficult C3 position. Method: Modified Groebke-Blackburn-Bienaymé (GBB) reaction or Selectfluor mediated cyclization. Below is the Selectfluor-mediated oxidative fluorination protocol, preferred for its regioselectivity [5].
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
Styrene or Alkyne derivative (1.0 equiv)
-
Selectfluor (1.2 equiv) (F-TEDA-BF4)
-
Solvent: CH3CN/H2O (4:1)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask, dissolve the 2-aminopyridine and styrene in CH3CN/H2O.
-
Addition: Add Selectfluor portion-wise at 0°C. Selectfluor acts as both the oxidant and the fluorine source.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel column chromatography.
Protocol B: Metabolic Stability Assay (Microsomal Stability)
Objective: Quantify the
-
Preparation: Prepare 10 mM stock solutions of test compounds (Fluoro-analog and H-analog) in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
Synthesis Workflow Diagram
The following diagram illustrates the decision matrix for synthesizing fluorinated derivatives based on the desired substitution pattern.
Figure 2: Synthesis workflow selecting the optimal pathway based on the regiochemistry of the fluorine atom.
References
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry / PMC URL:[Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Source: European Journal of Medicinal Chemistry URL:[Link]
-
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Resistance Profiling of Novel Imidazo[1,2-a]pyridine Antituberculars
Executive Summary & Mechanistic Rationale
The resurgence of tuberculosis (TB), driven by Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) strains, necessitates agents with novel mechanisms of action (MoA).[1] Imidazo[1,2-a]pyridines (IPs), exemplified by the clinical candidate Telacebec (Q203) , represent a high-priority class targeting the mycobacterial electron transport chain (ETC).
Unlike Bedaquiline (BDQ), which targets ATP synthase (AtpE), IPs inhibit the QcrB subunit of the cytochrome bcc1:aa3 oxidase complex. This distinct MoA theoretically prevents cross-resistance with current standard-of-care (SoC) drugs. However, the emergence of efflux-mediated resistance (Rv0678 mutations) creates a complex landscape where "off-target" cross-resistance between BDQ, Clofazimine (CFZ), and potentially IPs must be rigorously evaluated.
This guide provides a standardized, self-validating framework to profile the cross-resistance of new IP analogs against established antitubercular agents.
Mechanistic Positioning & Target Validation
To evaluate cross-resistance, one must first map the target engagement. IPs block the terminal respiration pathway, preventing the oxidation of menaquinol to menaquinone.
Diagram 1: Mycobacterial ETC and Drug Targets
This diagram illustrates the distinct binding sites of IPs versus BDQ and CFZ, highlighting the lack of direct target overlap.
Caption: The ETC pathway showing QcrB (IP target) upstream of ATP Synthase (BDQ target), confirming distinct molecular targets.[2][3][4][5]
Comparative Cross-Resistance Matrix
Use the following reference values to validate your new IP analog. Data represents expected MIC shifts based on verified resistance mechanisms.
| Strain Type | Genotype / Mutation | New IP Analog | Telacebec (Q203) | Bedaquiline (BDQ) | Clofazimine (CFZ) | Isoniazid (INH) |
| H37Rv | Wild Type (WT) | Sensitive (<10 nM) | Sensitive | Sensitive | Sensitive | Sensitive |
| IP-Resistant | qcrB (T313A or A317T) | Resistant (>10x MIC) | Resistant | Sensitive | Sensitive | Sensitive |
| BDQ-Resistant | atpE (A63P) | Sensitive | Sensitive | Resistant | Sensitive | Sensitive |
| MDR-TB | katG / rpoB | Sensitive | Sensitive | Sensitive | Sensitive | Resistant |
| Efflux Mutant | Rv0678 (MmpL5 upreg.) | Test Required * | Sensitive/Low Shift | Resistant (2-8x) | Resistant (2-4x) | Sensitive |
Critical Note on Rv0678: While IPs like Q203 generally retain potency against Rv0678 mutants, the upregulation of the MmpS5-MmpL5 efflux pump is a broad-spectrum resistance mechanism. You must experimentally verify if your specific IP analog is a substrate for this pump.
Experimental Protocol: Resazurin Microtiter Assay (REMA)
The REMA is the gold standard for high-throughput MIC determination due to its cost-effectiveness and clear visual readout (Blue=Dead, Pink=Alive).
Reagents & Preparation[1][2][6][7][8]
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.
-
Resazurin: 0.02% w/v solution (filter sterilized).
-
Inoculum: M. tuberculosis H37Rv (or mutant) adjusted to OD₆₀₀ ~0.2, then diluted 1:100.
Step-by-Step Workflow
-
Compound Dispensing: Add 100 µL of 7H9 media to all wells of a 96-well plate. Add drug to column 2 and perform 2-fold serial dilutions to column 11. Column 12 is the drug-free growth control.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final Volume: 200 µL).
-
Self-Validation: Final inoculum density should be ~5 x 10⁵ CFU/mL.
-
-
Incubation: Seal plates with breathable film. Incubate at 37°C for 7 days.
-
Development: Add 30 µL of Resazurin solution. Incubate for 24 hours.
-
Readout:
-
Blue: No growth (Inhibition).
-
Pink: Growth (Respiration reduced resazurin to resorufin).
-
MIC Definition: Lowest concentration preventing color change.[6]
-
Protocol: Spontaneous Resistant Mutant Generation[10][11]
To prove your drug targets QcrB and assess the barrier to resistance, you must generate and sequence laboratory mutants.
Diagram 2: Resistance Profiling Workflow
This flowchart guides the isolation and characterization of resistant mutants.
Caption: Workflow for isolating spontaneous mutants and identifying resistance-conferring SNPs.
Detailed Methodology
-
Culture Preparation: Grow M. tuberculosis H37Rv to late log phase (OD₆₀₀ ~0.8–1.0).
-
Expert Tip: Do not use Tween 80 in the pre-culture for plating, as it can cause clumping and affect CFU counts.
-
-
Plating: Plate ~10⁹ bacteria (concentrated pellet) onto 7H11 agar plates containing the IP analog at 5x, 10x, and 20x MIC .
-
Control: Plate serial dilutions on drug-free agar to calculate the exact input CFU.
-
Incubation: Incubate for 4 weeks.
-
Calculation:
-
Genotyping: Extract genomic DNA from resistant colonies. PCR amplify the qcrB gene.
-
Expected Result: If the target is QcrB, look for SNPs at Thr313 or Ala317 .
-
References
-
Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[7] Nature Medicine.
-
Abrahams, K. A., et al. (2012).[4] Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[4][5][7] PLoS ONE.
-
Hartkoorn, R. C., et al. (2014).[8][9] Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis.[9] Antimicrobial Agents and Chemotherapy.[9]
-
Palomino, J. C., et al. (2002).[10] Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.[6][11] Antimicrobial Agents and Chemotherapy.[9]
-
World Health Organization. (2022).[12] Technical Report on critical concentrations for drug susceptibility testing of medicines used in the treatment of drug-resistant tuberculosis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cross-Resistance between Clofazimine and Bedaquiline through Upregulation of MmpL5 in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis [frontiersin.org]
- 9. Cross-resistance between clofazimine and bedaquiline through upregulation of MmpL5 in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 11. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spontaneous mutational patterns and novel mutations for bedaquiline and clofazimine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic Acid: Proper Disposal Procedures
Operational Guide for Laboratory & EHS Personnel
Executive Summary: The "Zero-Release" Directive
As a Senior Application Scientist, I cannot overstate the importance of precision when disposing of fluorinated heterocycles. 2-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid is not merely "organic waste"; it is a halogenated organic acid .[1]
The presence of the fluorine atom at the 8-position and the carboxylic acid tail dictates a specific disposal pathway. Standard incineration without scrubbing will release Hydrofluoric Acid (HF) gas, damaging facility infrastructure and violating environmental emission standards.[1] Under no circumstances should this compound be discharged into municipal water systems (sink disposal) or mixed with non-halogenated waste streams.
Waste Characterization Profile
Before handling, you must understand the physicochemical properties that dictate the waste stream.[1][2] This compound is a pharmaceutical building block, likely exhibiting bioactivity.[1]
| Property | Value / Characteristic | Disposal Implication |
| Chemical Class | Fluorinated Imidazopyridine | High Priority: Requires Halogenated Waste stream. |
| Functional Group | Carboxylic Acid (-COOH) | Corrosive: Incompatible with bases, cyanides, and sulfides.[1] |
| Physical State | Solid (Crystalline Powder) | Pack as solid hazardous waste; do not dissolve solely for disposal. |
| Halogen Content | Fluorine (F) | Combustion Hazard: Generates HF upon incineration. |
| Water Solubility | pH-dependent (likely low in neutral water) | Environmental Fate: Persistent; potential groundwater contaminant. |
Pre-Disposal Protocol: Bench-Level Segregation
The most common error in R&D labs is "bin contamination"—tossing a fluorinated solid into a general "solid organic" drum. This upgrades the entire drum to a higher cost/hazard tier.
A. Solid Waste (Pure Compound/Spoiled Batches)
-
Primary Containment: Place the solid substance in a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle. Do not use metal containers due to potential acidity.
-
Labeling: Mark the container clearly with the full chemical name and the warning: "SOLID WASTE - HALOGENATED - ACIDIC."
-
Secondary Containment: Place the primary container inside a clear, heavy-duty plastic bag (minimum 4 mil) and seal it.
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
If the compound is dissolved in solvent (e.g., DMSO, Methanol, DCM):
-
Solvent Compatibility: If the solvent is halogenated (e.g., DCM), the entire mixture goes to Halogenated Waste .[1]
-
Cross-Contamination: If dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the 8-Fluoro compound reclassifies the entire volume as Halogenated Waste. [1]
-
Operational Rule: Do not dilute this compound into large non-halogenated waste carboys. Isolate it in a smaller, dedicated halogenated waste bottle to minimize disposal costs.[1]
-
Decision Logic: Waste Stream Selection
The following flowchart illustrates the critical decision-making process to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Waste stream segregation logic. Note that even non-halogenated solvents become "Halogenated Waste" when this solute is added.
Final Disposal & Incineration Standards
Once the waste leaves your laboratory, it must be treated by a licensed hazardous waste facility.[1] You must ensure your waste manifest reflects the "Fluorine" content.[3]
-
Technology: High-Temperature Incineration (HTI).
-
The Mechanism:
[1] -
The Requirement: The incinerator must be equipped with a wet scrubber system (typically using caustic soda, NaOH) to neutralize the Hydrogen Fluoride (HF) gas produced.[1]
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate action is required.[1] This compound is acidic and potentially bioactive.
Spill Response Protocol
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment:
-
Solid Spill: Cover gently with wet paper towels to prevent dust generation.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Neutralization (Liquid Spills): Since it is an acetic acid derivative, apply a weak base (Sodium Bicarbonate or Sodium Carbonate) to the spill until bubbling ceases. This reduces the volatility and corrosivity.
-
Cleanup: Scoop material into a hazardous waste bag. Do not use a dustpan and brush for dry powder (creates aerosols); use damp wipes or a HEPA vacuum if available.
-
Decontamination: Wash the surface with soap and water. Test pH to ensure neutrality.
Figure 2: Immediate spill response workflow ensuring containment of bioactive dust and neutralization of acidity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (40 CFR Part 261). [Link][1]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[4] [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
